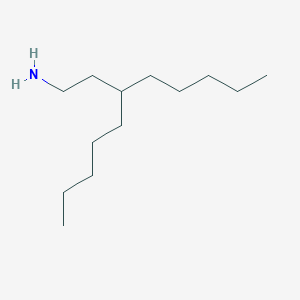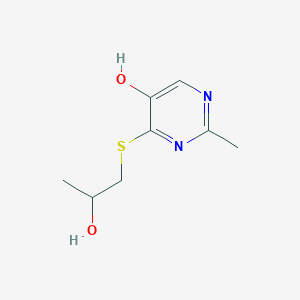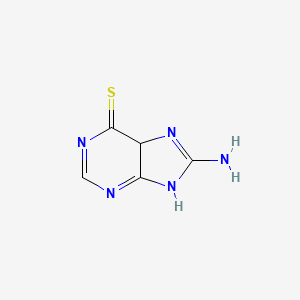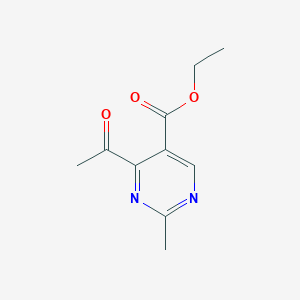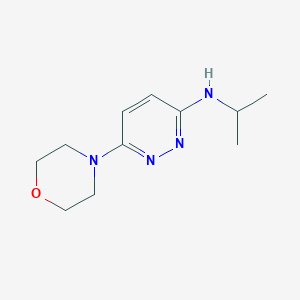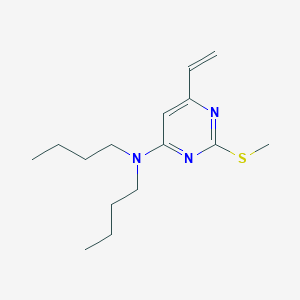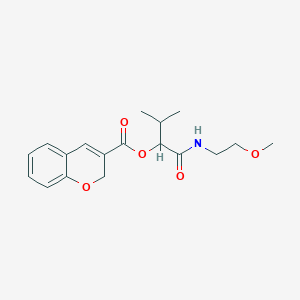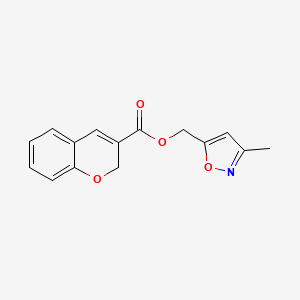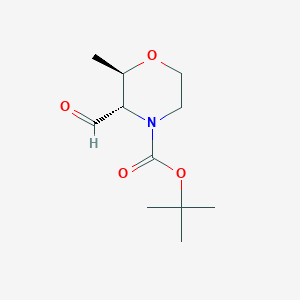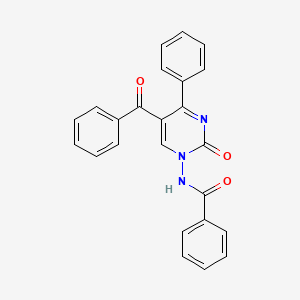
N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide is a synthetic organic compound that belongs to the class of pyrimidinyl benzamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidine ring substituted with benzoyl and phenyl groups, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzoyl and phenyl-substituted pyrimidine precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The benzoyl and phenyl groups may participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce new compounds with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and use in drug development.
Industry: Exploring its applications in materials science and other industrial processes.
Mechanism of Action
The mechanism of action of N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinyl benzamides with varying substituents on the pyrimidine ring. Examples include:
- N-(5-Benzoyl-2-oxo-4-methylpyrimidin-1(2H)-yl)benzamide
- N-(5-Benzoyl-2-oxo-4-ethylpyrimidin-1(2H)-yl)benzamide
Uniqueness
N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure may result in different reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
832733-39-8 |
|---|---|
Molecular Formula |
C24H17N3O3 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(5-benzoyl-2-oxo-4-phenylpyrimidin-1-yl)benzamide |
InChI |
InChI=1S/C24H17N3O3/c28-22(18-12-6-2-7-13-18)20-16-27(26-23(29)19-14-8-3-9-15-19)24(30)25-21(20)17-10-4-1-5-11-17/h1-16H,(H,26,29) |
InChI Key |
FMLFHEWOAKHMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C=C2C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


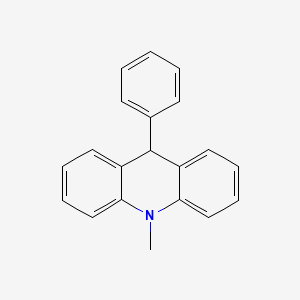
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
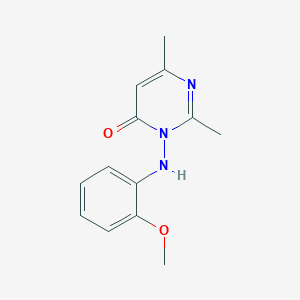
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
